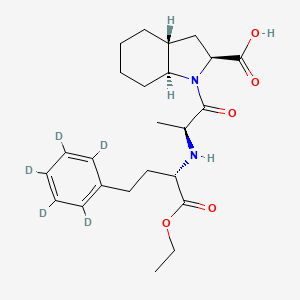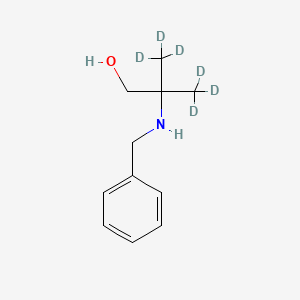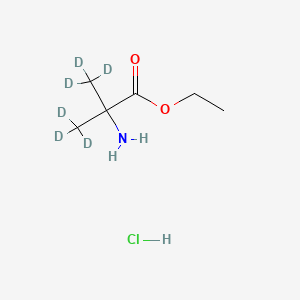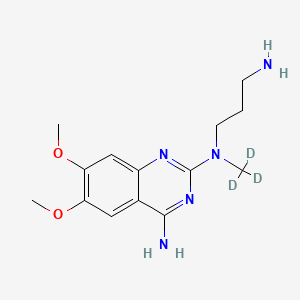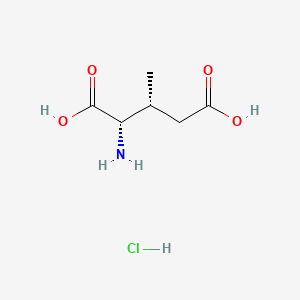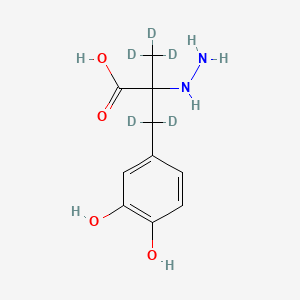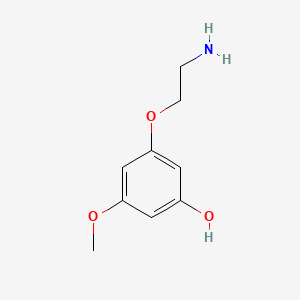
3-(2-Aminoethoxy)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s a colorless liquid with a faint fishlike odor . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .
Synthesis Analysis
A method for synthesizing “2-(2-aminoethoxy)ethanol” includes the steps of producing “2-(2-phthalimidoethoxy)ethanol” by reacting “5-tosyloxy-3-oxapentanol” with potassium phthalate and converting the “2-(2-phthalimidoethoxy)ethanol” to the “2-(2-aminoethoxy)ethanol” by reacting the “2-(2-phthalimidoethoxy)ethanol” with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula for “3-(2-Aminoethoxy)propanoic acid” is C5H11NO3 . For “2-(2-Aminoethoxy)ethanol”, the molecular formula is C4H12N2O .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” is water-soluble and combustible but difficult to ignite. It’s corrosive to tissue and combustion produces toxic oxides of nitrogen . “3-(2-Aminoethoxy)propanoic acid” is a white to yellow to brown solid or semi-solid or liquid .
科学的研究の応用
Molecular Interactions and Hydrogen Bonding
3-(2-Aminoethoxy)-5-methoxyphenol, as a derivative of methoxyphenols, is relevant in the study of molecular interactions, particularly hydrogen bonding. Methoxyphenols, including 3-methoxyphenol derivatives, are structural components of various antioxidants and biologically active molecules. These compounds can form strong inter- and intramolecular hydrogen bonds, which are crucial for their interaction with other molecules. Research has focused on understanding the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, which can elucidate the behavior of 3-(2-Aminoethoxy)-5-methoxyphenol in biological systems and its potential as a building block in synthetic chemistry (Varfolomeev et al., 2010).
Synthesis and Biochemical Applications
The synthesis and modification of compounds structurally related to 3-(2-Aminoethoxy)-5-methoxyphenol have been explored for various biochemical applications. For instance, the protection of exocyclic amino groups of nucleosides using methoxyphenoxybenzoyl groups has been investigated. This method demonstrates high selectivity and stability, which are beneficial in the synthesis of oligodeoxyribonucleotides, indicating potential applications of 3-(2-Aminoethoxy)-5-methoxyphenol in nucleic acid chemistry (Mishra & Misra, 1986).
Antioxidant Properties and Biological Activity
The antioxidant properties and biological activity of methoxyphenols, including compounds similar to 3-(2-Aminoethoxy)-5-methoxyphenol, have been extensively studied. These compounds are known for their radical-scavenging abilities and potential therapeutic applications as chemopreventive and anticancer agents. Research into the dimerization of o-methoxyphenols and their derivatives has shown significant biological activities, which might extend to 3-(2-Aminoethoxy)-5-methoxyphenol, suggesting its role in designing new drugs with enhanced efficacy (Fujisawa et al., 2005).
Material Science and Environmental Applications
In material science and environmental applications, derivatives of 3-(2-Aminoethoxy)-5-methoxyphenol have been explored for their potential in adsorption and recovery processes. Studies on the modification of adsorbents with methoxybenzoic acid derivatives demonstrate improved uptake capacities for metal ions, suggesting that 3-(2-Aminoethoxy)-5-methoxyphenol could be utilized in the development of efficient adsorbents for water purification and metal recovery processes (Gunjate et al., 2020).
作用機序
Target of Action
The primary target of 3-(2-Aminoethoxy)-5-methoxyphenol is the Monoamine Oxidase (MAO) enzyme . This enzyme is responsible for the metabolism of neurotransmitters and other biogenic amines .
Mode of Action
3-(2-Aminoethoxy)-5-methoxyphenol interacts with its target by inhibiting the MAO enzyme . This inhibition prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
The compound affects the biochemical pathway involving the metabolism of neurotransmitters. By inhibiting the MAO enzyme, it disrupts the normal breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine . This leads to an increase in the levels of these neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved .
Result of Action
The inhibition of the MAO enzyme by 3-(2-Aminoethoxy)-5-methoxyphenol results in increased levels of neurotransmitters. This can lead to enhanced neurotransmission, which may have various effects at the molecular and cellular levels, depending on the specific neurotransmitter involved .
Safety and Hazards
将来の方向性
Istaroxime, a drug that contains a similar structure to “2-(2-Aminoethoxy)ethanol”, has been developed as a non-glycoside inhibitor of the sodium-potassium-ATPase with additional stimulatory effects on the sarcoplasmic reticulum calcium pump (SERCA) and has shown lusitropic and inotropic properties in experimental and early clinical studies .
特性
IUPAC Name |
3-(2-aminoethoxy)-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-7(11)5-9(6-8)13-3-2-10/h4-6,11H,2-3,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYNAAMJBCKGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696548 |
Source


|
| Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-81-6 |
Source


|
| Record name | 3-(2-Aminoethoxy)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

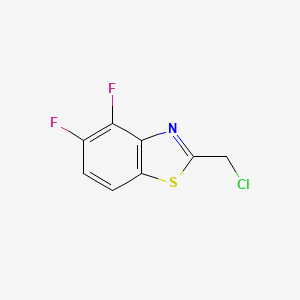
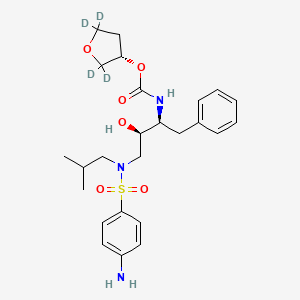

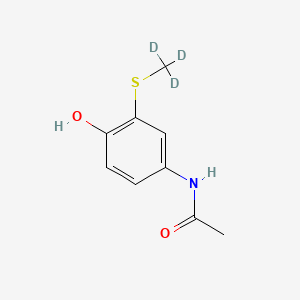
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)

